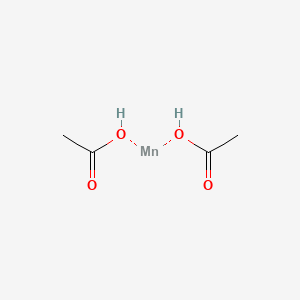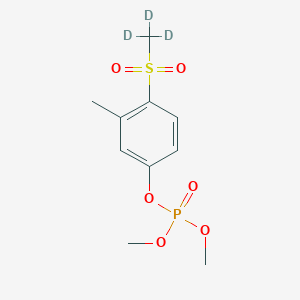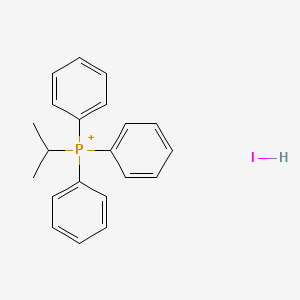
Isopropyl triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl triphenylphosphonium iodide undergoes various types of reactions, including:
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclopropanation Reactions: It is used to form cyclopropane rings from alkenes.
Common Reagents and Conditions
Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.
Cyclopropanation Reactions: Common reagents include alkenes and a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Wittig Reactions: The major products are alkenes.
Cyclopropanation Reactions: The major products are cyclopropane derivatives.
Applications De Recherche Scientifique
Isopropyl triphenylphosphonium iodide is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of isopropyl triphenylphosphonium iodide involves the formation of a phosphonium ylide intermediate in Wittig reactions. This intermediate reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the compound forms a carbenoid intermediate that reacts with alkenes to form cyclopropane rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium bromide
- Propyl triphenylphosphonium bromide
Uniqueness
Isopropyl triphenylphosphonium iodide is unique due to its specific reactivity and selectivity in Wittig and cyclopropanation reactions. Its isopropyl group provides steric hindrance, which can influence the reaction outcomes and selectivity compared to other triphenylphosphonium compounds .
Propriétés
Formule moléculaire |
C21H23IP+ |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
triphenyl(propan-2-yl)phosphanium;hydroiodide |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1; |
Clé InChI |
HHBXWXJLQYJJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


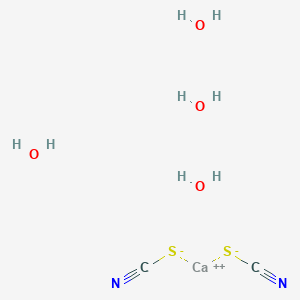
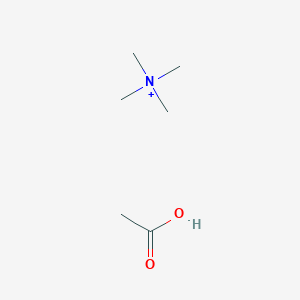




![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)





